molecular formula C18H24ClNO B10796289 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride

1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride

Cat. No.: B10796289
M. Wt: 305.8 g/mol
InChI Key: SDVTVTGXNHVZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes both phenyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-Phenyl-2-aminoethanol with 4-isopropylbenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-aminoethanol: A precursor in the synthesis of the target compound.

    4-Isopropylbenzyl chloride: Another precursor used in the synthesis.

    Phenylephrine: A structurally similar compound with known pharmacological effects.

Uniqueness

1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-14(2)16-10-8-15(9-11-16)12-19-13-18(20)17-6-4-3-5-7-17;/h3-11,14,18-20H,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVTVTGXNHVZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.